molecular formula C13H18BFO3 B1403792 (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1352733-99-3

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1403792
M. Wt: 252.09 g/mol
InChI Key: YSRGQIKTOVYLDF-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H17BO2. It includes a boron atom, which forms part of a borolane ring, a structural feature common in organoboron compounds . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 29.0 to 33.0 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's derivatives, specifically methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, have been synthesized through a substitution reaction. These have been structurally characterized using FTIR, NMR, mass spectrometry, and single crystal X-ray diffraction. Density Functional Theory (DFT) was applied to analyze their molecular structures and physicochemical properties (P. Huang et al., 2021).

Applications in Organic Chemistry

  • Boronated phosphonium salts containing derivatives of this compound have been synthesized, characterized by various spectroscopic methods, and evaluated for in vitro cytotoxicity and cellular uptake. These compounds have potential applications in biological and medicinal chemistry (Daniel E. Morrison et al., 2010).

Fluorescence Probes and Detection

  • This compound and its derivatives have been used in the design of organic thin-film fluorescence probes. These probes are significant for explosive detection, particularly for peroxide-based explosives, due to their fast response and high sensitivity (Yanyan Fu et al., 2016).
  • Additionally, a series of boronate ester fluorescence probes incorporating these compounds have been synthesized for the detection of hydrogen peroxide. These probes have diverse applications in biological and chemical sensing (Emma V Lampard et al., 2018).

Polymer Synthesis

  • The compound has been used in the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes, demonstrating its utility in polymer chemistry. Such applications are important for the development of new materials with specific electronic and optical properties (David P. Stay et al., 2013).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGQIKTOVYLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 3
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 4
(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 5
(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 6
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(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Citations

For This Compound
1
Citations
SH Chung, TJ Lin, QY Hu, CH Tsai, PS Pan - Molecules, 2013 - mdpi.com
In this study, boron-containing primary amines were synthesized for use as building blocks in the study of peptoids. In the first step, Gabriel synthesis conditions were modified to enable …
Number of citations: 13 www.mdpi.com

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